2-[(Benzoylcarbamothioyl)amino] propanoic acid
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Overview
Description
2-[(Benzoylcarbamothioyl)amino] propanoic acid is an organic compound that features a benzoyl group attached to a carbamothioyl group, which is further linked to an amino propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzoylcarbamothioyl)amino] propanoic acid typically involves the reaction of benzoyl isothiocyanate with an amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzoyl isothiocyanate and an amino acid derivative.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The benzoyl isothiocyanate is added dropwise to a solution of the amino acid derivative in the solvent, and the mixture is stirred for several hours. The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzoylcarbamothioyl)amino] propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzoylcarbamothioyl)amino] propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Benzoylcarbamothioyl)amino] propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Shares structural similarities and is used in similar applications.
2-Aminothiazole: Another compound with a thioamide group, known for its biological activities.
Benzoyl isothiocyanate: A precursor in the synthesis of 2-[(Benzoylcarbamothioyl)amino] propanoic acid.
Uniqueness
This compound is unique due to its combination of a benzoyl group and a thioamide group, which imparts distinct chemical reactivity and biological properties
Properties
IUPAC Name |
2-(benzoylcarbamothioylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(10(15)16)12-11(17)13-9(14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPOBPEKRSEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=S)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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